Monozyklische Monoterpene

Monocyclic monoterpenoids are a class of natural products derived from the isoprene units that form the building blocks of terpenes. These compounds typically contain one ring and have an empirical formula of C10H16. Structurally, they can be classified into several subclasses such as phytol derivatives, farnesyl pyrophosphate (FPP) derivatives, and geranyl pyrophosphate (GPP) derivatives.

Monocyclic monoterpenoids play a crucial role in the biosynthesis of various plant secondary metabolites, including essential oils, resins, and pigments. They exhibit diverse biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, these compounds have been widely used in the fragrance industry due to their pleasant aromas.

In the chemical industry, monocyclic monoterpenoids are valued for their applications in cosmetics, food flavoring, and pharmaceuticals. Due to their natural origin, they are increasingly preferred over synthetic alternatives in consumer products. The structural complexity of these compounds also makes them attractive targets for research into new drug candidates and biotechnological processes.

The isolation and purification of monocyclic monoterpenoids can be achieved through various techniques such as steam distillation, extraction, and chromatography. Their chemical stability and environmental friendliness further enhance their utility in a wide range of applications.

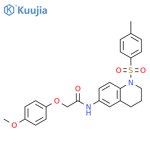

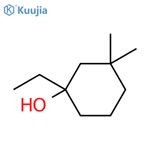

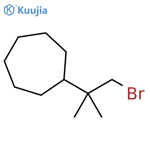

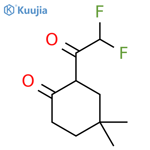

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

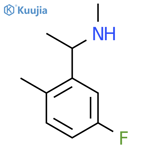

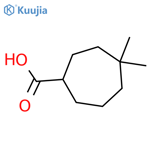

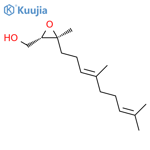

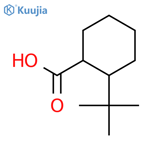

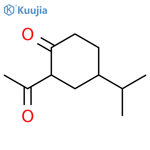

|

Cyclohexanol, 1-ethyl-3,3-dimethyl- | 848760-72-5 | C10H20O |

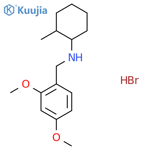

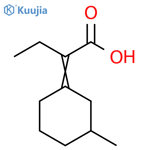

|

Cycloheptane, (2-bromo-1,1-dimethylethyl)- | 1552750-22-7 | C11H21Br |

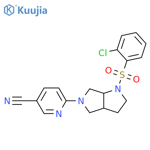

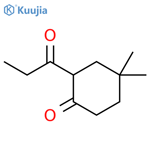

|

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one | 1342169-75-8 | C10H14F2O2 |

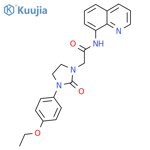

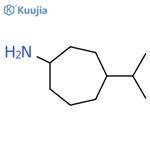

|

4,4-Dimethylcycloheptane-1-carboxylic acid | 4401-32-5 | C10H18O2 |

|

Butanoic acid, 2-(3-methylcyclohexylidene)- | 861538-10-5 | C11H18O2 |

|

4,4-Dimethyl-2-propanoylcyclohexan-1-one | 1263406-62-7 | C11H18O2 |

|

4-(propan-2-yl)cycloheptan-1-amine | 1495590-92-5 | C10H21N |

|

trans-2,3-Epoxyfarnesol | 83680-00-6 | C15H26O2 |

|

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)- | 96188-51-1 | C11H20O2 |

|

2-Acetyl-4-(propan-2-yl)cyclohexan-1-one | 1340117-14-7 | C11H18O2 |

Verwandte Literatur

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

3. Book reviews

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

Empfohlene Lieferanten

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte